![molecular formula C7H20N5OP B14409323 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea CAS No. 83978-30-7](/img/structure/B14409323.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea is a unique organophosphorus compound characterized by the presence of a phosphanylidene group bonded to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea typically involves the reaction of tris(dimethylamino)phosphine with urea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reaction temperature is maintained at around 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to phosphine.
Substitution: The compound can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various urea derivatives. These products have diverse applications in different fields, including catalysis and material science .
Aplicaciones Científicas De Investigación
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea involves its interaction with specific molecular targets and pathways. The phosphanylidene group is highly reactive and can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This reactivity is the basis for its potential biological activities, including antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea include:
- Tris(dimethylamino)methane
- Tris(2-aminoethyl)amine
- N,N-Dimethylglycine
Uniqueness
This compound is unique due to the presence of the phosphanylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis, material science, and potential therapeutic uses .
Propiedades
Número CAS |
83978-30-7 |
|---|---|
Fórmula molecular |
C7H20N5OP |
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
[tris(dimethylamino)-λ5-phosphanylidene]urea |
InChI |
InChI=1S/C7H20N5OP/c1-10(2)14(11(3)4,12(5)6)9-7(8)13/h1-6H3,(H2,8,13) |
Clave InChI |
JQACNQGSOIJWAX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=NC(=O)N)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


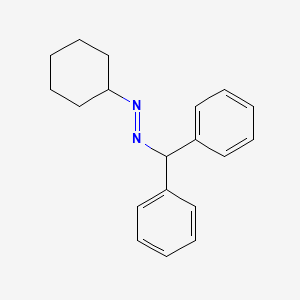
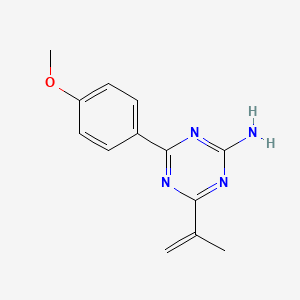
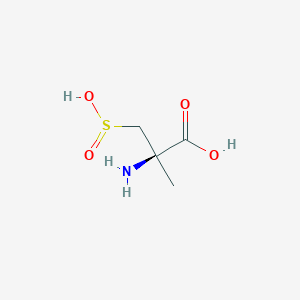
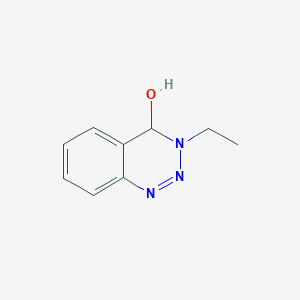
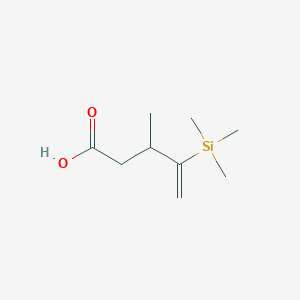
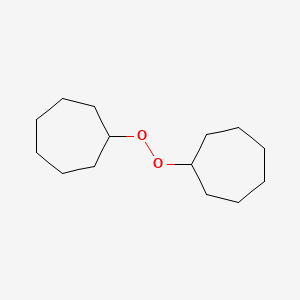
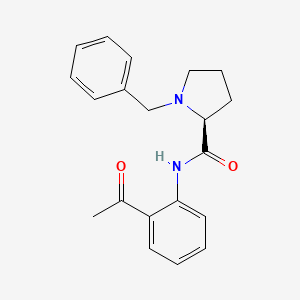
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
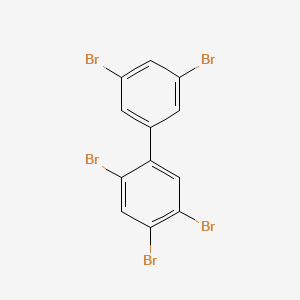
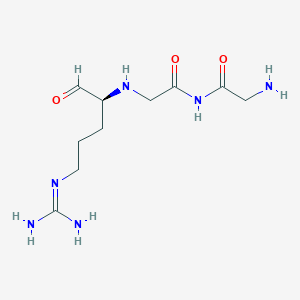
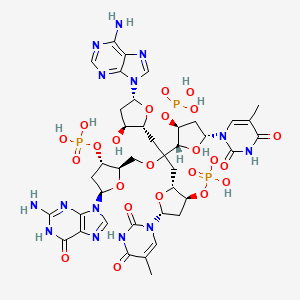
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
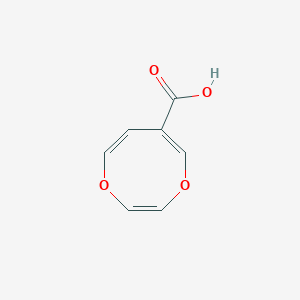
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
